N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C22H21NO2 and its molecular weight is 331.415. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Green Chemistry
Research on naphthalene derivatives has shown their importance in catalysis and green chemistry. For instance, the study on selective engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate as a greener methylation agent highlights the role of naphthalene derivatives in synthesizing important intermediates like 2-methoxynaphthalene, which is crucial for producing anti-inflammatory drugs such as naproxen (Yadav & Salunke, 2013). This underscores the potential of naphthalene derivatives in facilitating environmentally friendly chemical reactions.
Medicinal Chemistry and Pharmacology
Naphthalene derivatives have significant implications in medicinal chemistry, especially in drug design and pharmacological studies. For example, derivatives have been explored for binding and activity at the sigma(1) receptor , demonstrating antiproliferative activity in cancer research, indicating the therapeutic potential of naphthalene-based compounds in tumor therapy and as tools for PET experiments (Berardi et al., 2005). Such studies suggest the applicability of "N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide" in developing new pharmacological agents.
Materials Science
Naphthalene derivatives are also pertinent in materials science, particularly in the development of fluorescent probes and studies on molecular interactions. The interaction of specific naphthalene derivatives with Bovine Serum Albumin (BSA) , through fluorescence spectral studies, provides insights into molecular interactions that are crucial for designing fluorescent markers and probes in biological and materials science research (Ghosh, Rathi, & Arora, 2016).
Environmental Studies
The environmental impact of pharmaceuticals, including naphthalene derivatives, has been a growing area of research. Studies on the degradation of naproxen using advanced oxidation processes highlight the environmental persistence and potential water contamination issues related to naphthalene derivatives (Patel et al., 2019). This indicates the importance of researching naphthalene derivatives not only for their beneficial applications but also for their environmental management and degradation.
Mechanism of Action
Target of Action
The primary target of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide is the μ-opioid receptor . This receptor is associated with the effects of morphine and other opioids, including fentanyl, methionine enkephalin, and β-endorphin .
Mode of Action
This compound acts as an antagonist at the μ-opioid receptor Instead, it blocks the receptor and prevents it from being activated by other substances .
Biochemical Pathways
Given its antagonistic action on the μ-opioid receptor, it likely impacts pathways related to pain perception and the body’s response to stress and injury .
Result of Action
The antagonistic action of this compound at the μ-opioid receptor can result in a reduction of itchiness . This is because the activation of the μ-opioid receptor has been associated with the onset of itchiness .
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-22(13-17-8-2-3-9-18(17)14-22)15-23-21(24)20-12-6-10-16-7-4-5-11-19(16)20/h2-12H,13-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSFLBJIBVAUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.